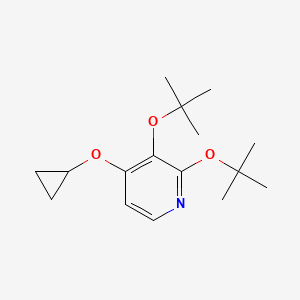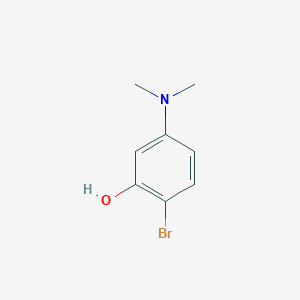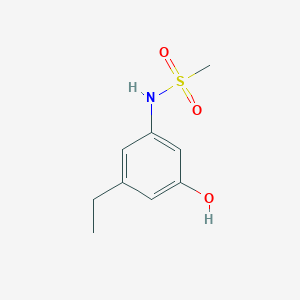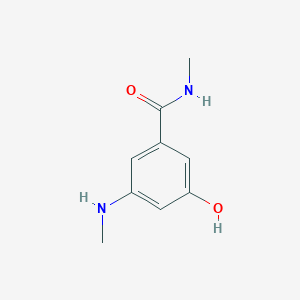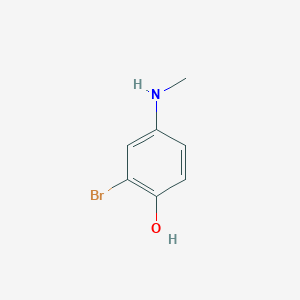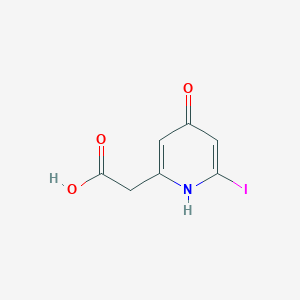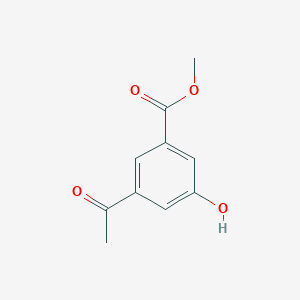
Methyl 3-acetyl-5-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyl-5-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of an acetyl group at the third position and a hydroxyl group at the fifth position on the benzoate ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-hydroxybenzoate typically involves the esterification of 3-acetyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-acetyl-5-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-ketobenzoate or 3-acetyl-5-carboxybenzoate.
Reduction: Formation of 3-(1-hydroxyethyl)-5-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-acetyl-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-acetyl-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Methyl 3-acetyl-5-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives such as:
Salicylic Acid (2-hydroxybenzoic acid): Known for its anti-inflammatory and analgesic properties.
Protocatechuic Acid (3,4-dihydroxybenzoic acid): Exhibits antioxidant and antimicrobial activities.
Gentisic Acid (2,5-dihydroxybenzoic acid): Used in the treatment of various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group on the benzoate ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acid derivatives.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 3-acetyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(13)14-2)5-9(12)4-7/h3-5,12H,1-2H3 |
Clave InChI |
NIEZGIWUVGOTEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


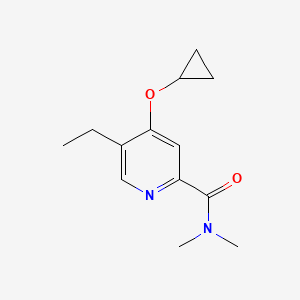


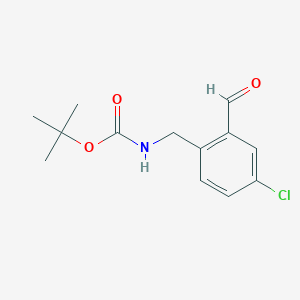
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
